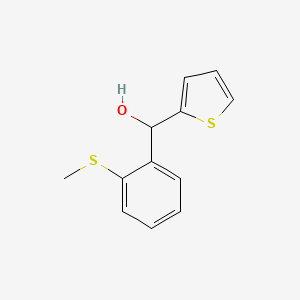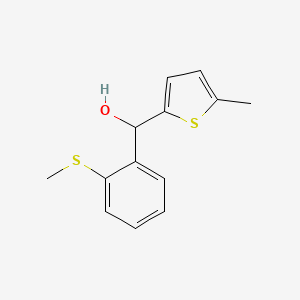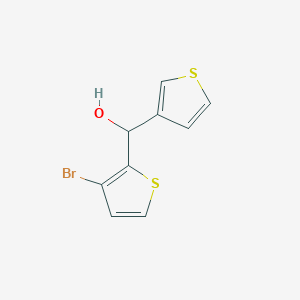
2-Methylthiophenyl-(2-thienyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiophenyl-(2-thienyl)methanol is a specialized organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with a methyl group and a hydroxyl group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophenyl-(2-thienyl)methanol typically involves the following steps:
Formation of 2-Methylthiophene: This can be achieved through the reaction of thiophene with methyl iodide in the presence of a strong base such as sodium hydride.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a Grignard reaction, where 2-Methylthiophene is reacted with magnesium in anhydrous ether to form the Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Coupling Reaction: The final step involves the coupling of the 2-Methylthiophene derivative with 2-thiophenemethanol under specific reaction conditions, often using a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the precise control of reagents and reaction parameters is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiophenyl-(2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the double bonds in the thiophene ring.
Substitution: The methyl group and the hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions, often requiring a catalyst like palladium or nickel.
Major Products Formed:
Oxidation: 2-Methylthiophenyl-(2-thienyl)ketone or 2-Methylthiophenyl-(2-thienyl)carboxylic acid.
Reduction: 2-Methylthiophene derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylthiophenyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Methylthiophenyl-(2-thienyl)methanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
2-Methylthiophenyl-(2-thienyl)methanol is unique due to its specific structural features. Similar compounds include:
2-Methylthiophene: Lacks the hydroxyl group.
2-Thiophenemethanol: Lacks the methyl group.
2,5-Dimethylthiophene: Has additional methyl groups on the thiophene ring.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBJOAKYYYBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941662.png)
![1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941675.png)









